N-phenyl-1,3-dithian-2-imine
Description
Contextualization of 1,3-Dithiane (B146892) Frameworks in Organic Synthesis
The 1,3-dithiane ring system is a cornerstone of modern organic synthesis, primarily recognized for its role in "umpolung" reactivity. This concept, which translates to "polarity reversal," allows chemists to reverse the normal electrophilic character of a carbonyl carbon into a nucleophilic one. By treating a 1,3-dithiane with a strong base, such as n-butyllithium, the proton at the C2 position can be removed to generate a stabilized carbanion, specifically a 2-lithio-1,3-dithiane. researchgate.net This nucleophilic species can then react with a variety of electrophiles, such as alkyl halides, epoxides, and carbonyl compounds, to form new carbon-carbon bonds. researchgate.netuwindsor.ca Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group in the final product. This strategy has been widely employed in the total synthesis of complex natural products. uwindsor.ca
Significance of Imine Functionality in Sulfur-Containing Heterocyclic Systems
Imines, characterized by a carbon-nitrogen double bond (C=N), are another fundamental functional group in organic chemistry. wikipedia.org They are nitrogen analogs of aldehydes and ketones and are typically formed by the condensation of a primary amine with a carbonyl compound. masterorganicchemistry.combyjus.com The imine functionality is a key component in a multitude of synthetic transformations and is prevalent in many biologically active molecules. redalyc.org
When incorporated into sulfur-containing heterocyclic systems, the imine group can significantly influence the molecule's chemical and physical properties. The nitrogen atom can act as a Lewis base, and the C=N bond can undergo nucleophilic addition reactions. wikipedia.org The presence of both sulfur and an imine group within the same heterocyclic framework, as in N-phenyl-1,3-dithian-2-imine, creates a molecule with a unique combination of reactive sites. Research into related structures, such as thiazoles and other sulfur-nitrogen heterocycles, has demonstrated their importance in medicinal chemistry.
Properties
CAS No. |
64067-84-1 |
|---|---|
Molecular Formula |
C10H11NS2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
N-phenyl-1,3-dithian-2-imine |
InChI |
InChI=1S/C10H11NS2/c1-2-5-9(6-3-1)11-10-12-7-4-8-13-10/h1-3,5-6H,4,7-8H2 |
InChI Key |
CKFWZYAJMBRYQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=NC2=CC=CC=C2)SC1 |
Origin of Product |
United States |
Mechanistic Investigations of N Phenyl 1,3 Dithian 2 Imine Transformations
Elucidation of Detailed Reaction Pathways
Understanding the precise sequence of bond-forming and bond-breaking events is crucial for controlling reaction outcomes. The following sections explore the detailed mechanistic pathways identified for transformations related to N-phenyl-1,3-dithian-2-imine.
Imine Exchange Mechanisms in Dithiane Systems
Imine exchange, or transimination, is a fundamental process where the group attached to the nitrogen of an imine is swapped without altering the carbon skeleton. For a system like this compound, this would involve exchanging the phenyl group with another substituent from an incoming amine. The mechanism for imine chemistry is generally well-understood and often involves acid catalysis. asianpubs.org
The reaction pathway typically proceeds through a two-step, addition-elimination sequence. First, the incoming amine acts as a nucleophile, attacking the electrophilic carbon of the C=N double bond. This step is often facilitated by mild acid, which protonates the imine nitrogen, forming a more reactive iminium ion and increasing the electrophilicity of the carbon atom. This nucleophilic attack results in a tetrahedral intermediate, specifically a geminal-diamino species.
In the second stage, a series of proton transfers occurs, leading to the protonation of the original N-phenyl group, converting it into a good leaving group (aniline). Subsequent elimination of aniline (B41778) is driven by the lone pair of electrons on the newly added nitrogen, which reforms the C=N double bond to yield the new imine product. The entire process is reversible, with the position of the equilibrium dependent on the relative concentrations and nucleophilicities of the amines involved. Four-membered cyclic transition states have also been proposed as a key feature in the chemistry of imines in organic solvents. asianpubs.org
Intramolecular Cyclization Mechanisms (e.g., 5-endo-trig cyclization)
Intramolecular cyclization reactions are powerful tools for constructing cyclic molecules. The regioselectivity of these reactions is often governed by a set of empirical principles known as Baldwin's Rules, which evaluate the geometric feasibility of different ring-closing pathways. libretexts.org The 5-endo-trig cyclization, which involves a 5-membered ring being formed by an attack at the inner position of a trigonal (sp2-hybridized) center, is generally considered a "disfavored" process due to poor orbital overlap in the required transition state geometry. libretexts.orgchemtube3d.com
However, this kinetic barrier is not absolute. In recent years, strategies have emerged to accelerate 5-endo-trig cyclizations to synthetically useful rates, particularly for radical pathways. rsc.org For a derivative of this compound to undergo such a cyclization, it would need to possess a tethered unsaturation (e.g., an alkene). The mechanism would depend on the reaction conditions.
Radical Pathway: If a radical were generated on a side chain attached to the nitrogen or the dithiane ring, it could attack the C=N double bond. While the 5-exo-trig pathway is typically preferred, a 5-endo-trig closure can be promoted by factors such as spin delocalization in the transition state or specific geometric constraints imposed by the molecule's structure. rsc.org
Ionic Pathway: Anionic cyclization onto the imine carbon is also conceivable. For instance, a nucleophilic carbanion on a side chain could attack the imine. While generally disfavored, the larger size and different bond angles associated with second-row elements like sulfur can sometimes alter the geometric constraints that underpin Baldwin's rules for carbon, oxygen, and nitrogen systems. libretexts.org
Ultimately, the feasibility of a 5-endo-trig cyclization involving an this compound derivative would depend on a delicate balance of stereoelectronic effects, conformational biases, and the specific reaction conditions used to initiate ring closure. rsc.orgresearchgate.net
Anionic Pathway Elucidation in Addition Reactions (e.g., with [1.1.1]propellane)
The reaction of 2-aryl-1,3-dithiane anions with the highly strained molecule [1.1.1]propellane provides a compelling case study in anionic reaction mechanisms. This transformation is significant for creating bicyclo[1.1.1]pentane (BCP) derivatives, which are valuable as bioisosteres for aromatic rings in medicinal chemistry. nih.govnih.gov
The mechanism, supported by computational investigations, proceeds via a purely two-electron anionic pathway. nih.govsci-hub.se The key steps are:
Deprotonation: A strong base, such as sodium bis(trimethylsilyl)amide, is used to deprotonate the acidic C-2 proton of the 2-aryl-1,3-dithiane, generating a potent 2-aryl-1,3-dithiyl anion. sci-hub.se This anion serves as the active nucleophile.
Nucleophilic Addition: The dithiane anion attacks one of the bridgehead carbons of [1.1.1]propellane. This addition cleaves the central, highly strained C1-C3 bond of the propellane cage.
Formation of BCP Adduct: The reaction results in the formation of a new carbon-carbon bond, yielding a bicyclo[1.1.1]pentyl-substituted dithiane. nih.gov
Computational studies (DFT) have been crucial in confirming this anionic pathway over potential single-electron transfer (SET) mechanisms. sci-hub.se These calculations indicate that the addition of the carbanion to [1.1.1]propellane is endergonic but kinetically accessible. rsc.orgchemrxiv.org The reaction exhibits a broad scope, accommodating various substituents on the aryl ring of the dithiane. nih.gov
| Aryl Group (Ar) in 2-Aryl-1,3-dithiane | Product Yield (%) |
|---|---|
| Phenyl | 94 |
| 4-Methoxyphenyl | 96 |
| 4-(Trifluoromethyl)phenyl | 91 |
| 4-Chlorophenyl | 95 |
| 2-Naphthyl | 85 |
| 2-Thienyl | 83 |
Electron Transfer Processes in Dithiane-Related Reactions (e.g., photodeprotection)
The 1,3-dithiane (B146892) group is a widely used protecting group for carbonyl compounds, and its removal (deprotection) often involves oxidative methods. organic-chemistry.org Photochemical deprotection provides a mild alternative, and its mechanism is rooted in electron transfer processes. acs.orgnih.gov
The photodeprotection of 1,3-dithianes can be initiated by a photosensitizer, such as a thiapyrylium salt. acs.orgresearchgate.net The key mechanistic steps are as follows:
Photoexcitation: The sensitizer (B1316253) absorbs light and is promoted to an electronically excited state.
Single-Electron Transfer (SET): An extremely fast single-electron transfer occurs from the electron-rich dithiane moiety to the excited sensitizer. This generates a dithiane radical cation. acs.orgnih.gov
Fragmentation: The dithiane radical cation is unstable and undergoes rapid, unimolecular C-S bond cleavage to form a more stable distonic radical cation (where the charge and radical are separated). acs.orgresearchgate.net
Reaction with Oxygen: The deprotection process requires molecular oxygen. It is proposed that the superoxide (B77818) radical anion (O₂⁻), formed elsewhere in the reaction cycle, drives the subsequent steps that lead to the collapse of the intermediate and regeneration of the parent carbonyl compound. nih.govresearchgate.net
Laser flash photolysis (LFP) studies and DFT calculations have been instrumental in supporting this mechanism, confirming the rapid electron transfer and the unimolecular fragmentation pathway of the resulting radical cation. acs.org
Role of Reactive Intermediates and Transition States
The transformations of this compound are dictated by the formation and fate of short-lived, high-energy species. Understanding these intermediates is key to rationalizing the observed reaction products.
Detection and Spectroscopic Characterization of Iminium Ions
Iminium ions are cationic species characterized by a C=N double bond with a positive charge on the nitrogen atom. In the context of the title compound, protonation or alkylation would lead to an N-phenyl-1,3-dithian-2-iminium ion. This species is more accurately described as a type of thionium (B1214772) ion (or α-thio carbocation), where the positive charge is stabilized by the adjacent sulfur atoms of the dithiane ring.
The direct observation of these reactive intermediates is challenging, but evidence for their formation has been gathered through low-temperature NMR studies on related systems. researchgate.net Protonation of enone-derived 1,3-dithianes with a strong acid at low temperatures allowed for the characterization of the resulting thionium ions by ¹H-NMR, elucidating their structure and configuration. researchgate.net
¹³C NMR: The iminium carbon (S-C=N-S) is expected to be significantly deshielded due to the positive charge and electronegativity of the neighboring atoms. In various iminium salts, this carbon resonance typically appears in the range of 150-170 ppm. nih.govrsc.orgrsc.org
¹H NMR: The protons on the carbons adjacent to the sulfur atoms and the nitrogen substituent would show a downfield shift compared to the neutral precursor. rsc.org
FT-IR Spectroscopy: The C=N stretching frequency in the iminium ion would be higher than in the neutral imine, reflecting the increased double bond character and bond strength. This is analogous to the shift observed when a ketone is protonated to form an oxocarbenium ion. The disappearance of reactant bands and the emergence of the imine band are key indicators in related syntheses. nih.gov
These iminium/thionium ions are key electrophilic intermediates in reactions such as hydrolysis, imine exchange, and additions of external nucleophiles. asianpubs.orgresearchgate.net
Analysis of Dithiane Radical Cation Species
The formation and subsequent reaction of dithiane radical cations are central to many transformations of 1,3-dithiane-containing compounds. Electron transfer from the dithiane moiety to a sensitizer can occur at a very high rate. nih.gov Once formed, these radical cations are prone to rapid unimolecular fragmentation. nih.gov A key mechanistic step is the cleavage of a carbon-sulfur (C-S) bond, which results in the formation of a distonic radical cation, a species where the charge and the radical are separated. nih.gov
The generation of dithiane radicals for synthetic applications has also been explored. For example, a 1,3-dithiane radical capable of undergoing conjugate addition to Michael acceptors can be generated from dithiane-2-carboxylic acid using an iridium(III) phenyl-tetrazole complex as a photoredox catalyst. rsc.org This highlights a method for forming C-C bonds via a radical pathway, which is a formal equivalent of adding an elusive methyl radical. rsc.org
Table 1: Key Findings on Dithiane Radical Cation Behavior
| Observation | Implication | Source(s) |
| Extremely fast electron transfer from dithianes to triplet sensitizers. | Efficient formation of the dithiane radical cation. | nih.gov |
| Unimolecular C-S bond cleavage. | Formation of a distonic radical cation species. | nih.gov |
| Decay of radical cation unaffected by water or oxygen. | Favorable unimolecular fragmentation pathway dominates. | nih.gov |
| Superoxide anion drives deprotection reaction. | Oxygen is required for high conversion yields in specific photolytic reactions. | nih.gov |
| Iridium(III) complex catalyzes radical formation from dithiane-2-carboxylic acid. | Enables photoredox conjugate addition to Michael acceptors. | rsc.org |
Investigation of Lithiated Dithiane Intermediates
Lithiated 1,3-dithianes are highly valuable intermediates in organic synthesis, acting as acyl anion equivalents for carbon-carbon bond formation. The parent 2-lithio-1,3-dithiane is typically prepared by the metalation of 1,3-dithiane with an organolithium reagent like n-butyllithium in an appropriate solvent such as tetrahydrofuran (B95107) (THF). researchgate.net These lithiated species are generally colorless and stable for extended periods at low temperatures, but must be handled under an inert atmosphere to prevent reaction with moisture or oxygen. researchgate.net
The reactivity of lithiated dithianes is extensive. They readily add to various electrophiles, including imines. For example, the addition of lithiated 1,3-dithiane to sugar-derived imines has been utilized in the stereoselective synthesis of homoiminosugars. nih.gov This reaction, a key step in a one-pot, two-step sequence, proceeds via a Corey-Seebach functionalization. nih.gov
The reaction of 2-lithio-1,3-dithianes with nitroarenes can lead to a variety of products, including those from conjugate addition and redox processes. researchgate.net The specific outcome can depend on the substitution at the 2-position of the dithiane ring; for instance, 2-phenyl derivatives may yield only 1,6-addition products. researchgate.net A proposed mechanism involves a single electron transfer (s.e.t.) from the lithium dithiane to the nitroarene. researchgate.net
Furthermore, the reactions of lithiated 1,3-dithiane oxides with trialkylboranes have been investigated. These studies reveal that the nature of the substituents on the dithiane ring and the base used for lithiation can influence the course of the reaction, such as the number of alkyl group migrations from boron to carbon. cardiff.ac.ukresearchgate.net For instance, using 2-chloro-1,3-dithiane-1,3-dioxide resulted in a single migration, whereas 2-methoxy-1,3-dithiane-1-oxide could undergo double and even triple migrations under specific conditions. cardiff.ac.uk
Table 2: Reactivity of Lithiated Dithiane Intermediates
| Electrophile | Dithiane Derivative | Product Type | Source(s) |
| Sugar-derived imines | 1,3-Dithiane | 1,2-trans-1-C-1,3-dithian-2-yl iminosugars | nih.gov |
| Nitroarenes | 2-H, 2-Methyl, 2-Phenyl-1,3-dithiane | Conjugate addition and redox products | researchgate.net |
| Trioctylborane | 2-Chloro-1,3-dithiane-1,3-dioxide | Single alkyl migration product (Nonanoic acid) | cardiff.ac.ukresearchgate.net |
| Trioctylborane | 2-Methoxy-1,3-dithiane-1-oxide | Double and triple alkyl migration products | cardiff.ac.uk |
Catalysis and Rate Enhancement Studies
Influence of Lewis Acid and Lewis Base Promoters
Lewis base catalysis has been shown to be effective in promoting reactions involving dithiane derivatives. For example, the addition of 2-trimethylsilyl-1,3-dithiane (B1293776) to electrophiles like carbonyl compounds and N-substituted aldimines is efficiently catalyzed by Lewis bases such as tetrabutylammonium (B224687) phenoxide. nih.gov The catalyst activates the carbon-silicon bond, facilitating the smooth addition of the dithiane moiety to the electrophile, affording the corresponding adducts in good to high yields under mild conditions. nih.gov This principle can be extended to the activation of the this compound system for reactions with suitable electrophiles.
While direct studies on Lewis acid promotion for this compound are not detailed in the provided context, Lewis acids are generally known to activate imines towards nucleophilic attack by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the imine carbon. This is a common strategy in reactions like the Mannich reaction and its variants. researchgate.net The reaction of lithiated dithiane oxides with trialkylboranes, which are Lewis acids, further illustrates the interaction between these two classes of reagents, even though it involves the boron center rather than direct imine activation. cardiff.ac.ukresearchgate.net
Effect of pH and Solvent Environment on Reaction Kinetics
The solvent environment can dramatically impact the outcome of reactions involving imine derivatives. nih.gov In reactions of phenyl-N-triflylimino-λ3-iodane with alkenes, switching the solvent from methylene (B1212753) chloride to acetonitrile (B52724), a more coordinating solvent, leads to different product profiles, including solvent interception products. nih.gov For example, the reaction with trans-stilbene (B89595) in acetonitrile can lead to cyclization, forming a dihydro-imidazole derivative, whereas in methylene chloride an aziridine (B145994) is the major product. nih.gov This demonstrates that the solvent can act not just as a medium but as a competing reagent, altering the reaction pathway.
The pH of the reaction medium is another critical factor, particularly in reactions involving imines, which are susceptible to hydrolysis. The synthesis of imines is often carried out in the presence of a mild acid catalyst, such as glacial acetic acid, to facilitate the dehydration step. mdpi.com Conversely, the hydrolysis of imines can be promoted under different pH conditions. In some cases, transition metal catalysts used in subsequent reaction steps can inadvertently facilitate the hydrolysis of the imine linkage. mdpi.com The kinetics of reactions involving radicals can also be influenced by the solvent, with reactions in apolar solvents like cyclohexane (B81311) showing different kinetic parameters compared to those in more polar environments. ustc.edu.cn The choice of solvent can affect the activation energy and the pre-exponential factor of a reaction, thereby influencing its rate. ustc.edu.cn
Reactivity and Transformational Chemistry of N Phenyl 1,3 Dithian 2 Imine
Umpolung Reactivity and Acyl Anion Equivalency in Synthetic Transformations
A cornerstone of the reactivity of 1,3-dithiane (B146892) derivatives is the concept of "umpolung" or polarity inversion. organic-chemistry.org In typical carbonyl compounds, the carbonyl carbon is electrophilic. However, by converting a carbonyl compound into a 1,3-dithiane, the polarity of this carbon atom can be reversed. organic-chemistry.org The 1,3-dithiane can be deprotonated at the C-2 position by a strong base, transforming the originally electrophilic carbonyl carbon into a nucleophilic carbanion. organic-chemistry.orgquimicaorganica.org This carbanion is effectively a masked acyl anion, a synthetically valuable intermediate. organic-chemistry.org
The stability of the 2-lithio-1,3-dithiane anion is attributed to the polarizability of the adjacent sulfur atoms and the longer carbon-sulfur bond length. organic-chemistry.org This stabilization makes the anion a soft nucleophile that can react with a wide array of electrophiles. organic-chemistry.orgquimicaorganica.org While the classic example involves the parent 1,3-dithiane derived from an aldehyde, the N-phenyl-1,3-dithian-2-imine scaffold is expected to exhibit analogous umpolung reactivity, with the C-2 proton being similarly acidic and susceptible to deprotonation to form a potent nucleophilic species.
Once generated via deprotonation, the nucleophilic anion of the dithiane derivative readily participates in addition reactions with various electrophiles. The reaction of 2-lithio-1,3-dithiane with aldehydes or ketones, followed by hydrolysis of the dithiane group, provides access to α-hydroxy ketones, products that are not achievable through standard carbonyl reactivity. organic-chemistry.org
The nucleophilic addition of lithiated dithianes has been successfully extended to imine electrophiles, providing a powerful method for constructing α-amino dithiane structures, which are versatile synthetic building blocks. nih.gov Research has shown that chiral N-phosphonyl imines react efficiently with 2-lithio-1,3-dithiane and its substituted derivatives. nih.gov These reactions often proceed in good yields and with high levels of diastereoselectivity, particularly when the N-phosphonyl imine is added slowly to the lithiated dithiane solution. nih.govacs.org The process has been shown to be effective for N-phosphonyl imines bearing both electron-donating and electron-withdrawing groups on the aromatic ring. nih.gov Furthermore, the addition of lithiated 1,3-dithiane to sugar-derived cyclic imines has been demonstrated as a key step in the stereoselective synthesis of homoiminosugars. nih.gov
A study on the reaction of various 2-lithio-1,3-dithianes with chiral N-phosphonyl imines highlights the scope of this transformation. nih.gov
| Entry | Dithiane Nucleophile (R²) | N-Phosphonyl Imine Electrophile (R¹) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | H | 4-F-C₆H₄ | α-Amino-1,3-dithiane | 82 | >99:1 |
| 2 | Me | 4-F-C₆H₄ | α-Amino-1,3-dithiane | 74 | 100:5 |
| 3 | Ph | 4-F-C₆H₄ | α-Amino-1,3-dithiane | 75 | 100:24 |
| 4 | H | 4-Cl-C₆H₄ | α-Amino-1,3-dithiane | 85 | >99:1 |
| 5 | Me | 4-Cl-C₆H₄ | α-Amino-1,3-dithiane | 75 | 100:8 |
| 6 | Ph | 4-Cl-C₆H₄ | α-Amino-1,3-dithiane | 76 | 100:20 |
| 7 | H | 4-MeO-C₆H₄ | α-Amino-1,3-dithiane | 82 | >99:1 |
| 8 | Me | 4-MeO-C₆H₄ | α-Amino-1,3-dithiane | 76 | 100:10 |
Data adapted from a study on the asymmetric umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. nih.gov
The generation of the key nucleophilic species from 1,3-dithiane derivatives is most commonly achieved through deprotonation with a strong base, typically an organolithium reagent. organic-chemistry.org n-Butyllithium (n-BuLi) is the most frequently used base for this transformation. organic-chemistry.orgwikipedia.org The reaction is usually carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures, ranging from -30 °C to -78 °C, to ensure the stability of the resulting lithiated species. organic-chemistry.orgwikipedia.org
The pKa of the C-2 proton in a typical 1,3-dithiane is approximately 31, indicating its significant acidity for a carbon-hydrogen bond, which allows for efficient deprotonation by n-BuLi. youtube.com The resulting 2-lithio-1,3-dithiane is a colorless solution in THF and can be stable for weeks at -20 °C when stored under an inert atmosphere. researchgate.net Additives such as tetramethylethylenediamine (TMEDA) can be used to enhance the reactivity of organolithium reagents. uniurb.it Given this well-established reactivity, this compound is expected to react similarly with organolithium reagents to form the corresponding lithiated nucleophile, which is the active species for the subsequent addition reactions.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Among these, [3+2] cycloadditions are particularly important for synthesizing five-membered heterocycles. nih.gov
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, involves the reaction of a three-atom, four-pi-electron component (a 1,3-dipole) with a two-pi-electron component (a dipolarophile) to form a five-membered ring. nih.govyoutube.com This class of reactions is a cornerstone for the synthesis of a vast array of heterocycles, including pyrroles and their partially saturated analogues like dihydropyrroles. nih.gov
While various 1,3-dipoles are known to participate in these reactions to form nitrogen-containing heterocycles, specific examples detailing the participation of this compound or its derivatives directly in [3+2] cycloaddition reactions to form dihydropyrroles or pyrroles are not extensively documented in the surveyed literature. However, related ketenedithioacetals have been shown to undergo Lewis acid-catalyzed [3+2] cycloadditions with donor-acceptor cyclopropanes. researchgate.net This suggests that under appropriate conditions, derivatives of this compound could potentially serve as components in cycloaddition reactions for heterocyclic synthesis.
Substitution Reactions
Substitution reactions on the dithiane ring itself, distinct from the reactivity at the C-2 position, represent another potential avenue of chemical transformation.
The direct nucleophilic substitution of a leaving group attached to the carbon backbone (C-4, C-5, or C-6) of the 1,3-dithiane ring is not a commonly reported transformation pathway for this compound in the reviewed scientific literature. The primary focus of dithiane chemistry has been on the generation and reaction of the C-2 anion. organic-chemistry.orguwindsor.ca While methods exist for the conversion of the dithiane moiety into other functional groups, such as the reaction of 2-alkyl-1,3-dithianes with reagents like bromine trifluoride to yield 1,1-difluoromethyl alkanes, these are considered functional group transformations rather than nucleophilic substitutions on the ring's carbon atoms. scribd.comorganic-chemistry.org
Cross-Coupling Reactions, including those with Aryl Bromides
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. For this compound, a potential, though not documented, application could involve the introduction of an aryl or vinyl group at the phenyl ring, assuming the phenyl group was appropriately substituted with a halide.
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org It is conceivable that if the phenyl group of this compound were halogenated, it could potentially undergo a Heck reaction with an alkene, leading to the formation of a styrenyl-type derivative. The reaction typically proceeds with trans selectivity. organic-chemistry.org
The Stille reaction utilizes a palladium catalyst to couple an organotin compound with a variety of organic electrophiles. wikipedia.org Similar to the Suzuki and Heck reactions, the phenyl ring of this compound would likely require functionalization with a halide or triflate to act as the electrophilic partner. A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a widely used method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org It is plausible that a halogenated derivative of this compound could be coupled with various primary or secondary amines via the Buchwald-Hartwig amination to introduce further nitrogen-containing substituents.
Derivatization and Functionalization at the Imine Nitrogen
The imine nitrogen in this compound presents a site for various chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Reactions with N-Phosphonyl Imine Substrates
While direct reactions on this compound are not extensively documented, the reactivity of structurally related N-phosphonyl imines with lithiated 1,3-dithianes provides significant insight into the potential for functionalization at the carbon-nitrogen double bond. The Umpolung (polarity reversal) reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines has been shown to be an effective method for the asymmetric synthesis of α-amino 1,3-dithianes.
In these reactions, the 2-lithio-1,3-dithiane acts as a nucleophile, attacking the electrophilic carbon of the N-phosphonyl imine. This process yields α-amino 1,3-dithiane derivatives with good to excellent yields and diastereoselectivities. wikipedia.org The reaction conditions, particularly the mode of addition of the N-phosphonyl imine, have been found to be crucial for achieving high diastereoselectivity. wikipedia.org Slow addition of the imine to the solution of the lithiated dithiane is often employed to maximize the stereochemical outcome. wikipedia.org
The reaction has been demonstrated with a variety of substituted N-phosphonyl imines and 2-lithio-1,3-dithianes. The electronic nature of the substituents on the aromatic ring of the N-phosphonyl imine, whether electron-donating or electron-withdrawing, does not significantly hinder the reaction, leading to good yields and diastereoselectivities in most cases. wikipedia.org The steric bulk of the substituent at the 2-position of the 2-lithio-1,3-dithiane can influence the diastereoselectivity of the reaction. wikipedia.org
Table 1: Asymmetric Umpolung Reaction of Chiral N-Phosphonyl Imines with 2-Lithio-1,3-dithianes
| Entry | N-Phosphonyl Imine Substituent (Ar) | 2-Lithio-1,3-dithiane Substituent (R) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| 1 | Phenyl | H | 82 | >99:1 | wikipedia.org |
| 2 | Phenyl | Me | 76 | 100:10 | wikipedia.org |
| 3 | 4-Fluorophenyl | H | 81 | >99:1 | wikipedia.org |
| 4 | 4-Fluorophenyl | Me | 75 | 100:8 | wikipedia.org |
| 5 | 4-Chlorophenyl | H | 85 | >99:1 | wikipedia.org |
| 6 | 4-Chlorophenyl | Me | 78 | 100:5 | wikipedia.org |
| 7 | 4-Bromophenyl | H | 83 | >99:1 | wikipedia.org |
| 8 | 4-Bromophenyl | Me | 77 | 100:7 | wikipedia.org |
| 9 | 4-Methoxyphenyl | H | 79 | >99:1 | wikipedia.org |
| 10 | 4-Methoxyphenyl | Me | 74 | 100:12 | wikipedia.org |
| 11 | 3-Bromophenyl | H | 80 | 100:24 | wikipedia.org |
| 12 | 3-Bromophenyl | Me | 76 | 100:10 | wikipedia.org |
| 13 | 2-Naphthyl | H | 84 | >99:1 | wikipedia.org |
This synthetic strategy provides a valuable route to chiral α-amino-1,3-dithianes, which are versatile building blocks in organic synthesis. The N-phosphonyl group can be subsequently cleaved under acidic conditions to furnish the free amine. wikipedia.org
Theoretical and Computational Studies of N Phenyl 1,3 Dithian 2 Imine
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the properties of dithiane and imine systems, from their ground-state conformations to their reaction mechanisms.
Conformational Analysis of the 1,3-Dithiane (B146892) Ring System
The six-membered 1,3-dithiane ring is not planar and, like cyclohexane (B81311), adopts several conformations to minimize steric and torsional strain. The most stable and predominant conformation is the chair form. Other higher-energy conformations include the twist-boat . acs.org
Computational studies on 1,3-dithiane and its derivatives consistently identify the chair conformation as the global minimum on the potential energy surface. For instance, studies on related sulfur-containing heterocycles like 1,3-dithiane-1-oxide show that different chair conformations (with axial or equatorial S=O groups) are the most stable, with defined energy differences between them. nih.gov Ab initio calculations for 1,3-dithiane-1-oxide revealed an energy difference (ΔH°) of 380 ± 40 cal/mol between the chair-axial and chair-equatorial conformations. nih.gov The presence of the bulky N-phenylimine group at the C2 position is expected to have a significant influence on the ring's conformational preference, likely favoring an equatorial orientation to minimize steric hindrance.
Table 1: Relative Energies of 1,3-Dithiane Ring Conformations Note: This table is illustrative, based on typical findings for 1,3-dithiane systems. Specific values for N-phenyl-1,3-dithian-2-imine would require dedicated calculations.
| Conformation | Relative Energy (kcal/mol) | Key Structural Features |
|---|---|---|
| Chair | 0.0 (Global Minimum) | Staggered arrangement of all C-C and C-S bonds, minimizing torsional strain. |
| Twist-Boat | ~5-6 | Avoids the flagpole interactions of the pure boat form but retains significant torsional strain. |
| Boat | ~6-7 | High energy due to eclipsing interactions and flagpole steric hindrance. |
Energetic Profiles of Reaction Intermediates and Transition States
DFT calculations are crucial for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, intermediates, transition states, and products. This allows for the determination of activation barriers (Gibbs free energy of activation, ΔG‡) and reaction energies (ΔG), which explain the kinetic feasibility and thermodynamic driving force of a chemical transformation. researchgate.net
For reactions involving imines, such as cycloadditions or nucleophilic additions, DFT can model the stepwise or concerted nature of the mechanism. researchgate.netnih.gov For example, in the 1,3-dipolar cycloaddition of nitrile imines, calculations have shown how different reaction pathways lead to specific regioisomers, with the kinetically favored product being the one formed via the lowest-energy transition state. nih.gov In one such study, the activation energy for the favored pathway was calculated to be 9.78 kcal/mol, significantly lower than the alternative path at 16.00 kcal/mol. nih.gov Similarly, phosphine-catalyzed reactions of aryl imines have been studied, with calculated Gibbs free energy profiles revealing the energies of all intermediates and transition states along the reaction coordinate. researchgate.net These studies provide a quantitative understanding of reaction selectivity and kinetics.
Table 2: Illustrative DFT-Calculated Energetic Data for Imine Reactions Note: The following data are from studies on related imine systems and serve to exemplify the outputs of DFT calculations.
| Reaction / Process | System | Calculated Parameter | Energy Value (kcal/mol) | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition (Favored Path) | Nitrile Imine + Methylene-hydantoin | Activation Energy (Ea) | 9.78 | nih.gov |
| 1,3-Dipolar Cycloaddition (Disfavored Path) | Nitrile Imine + Methylene-hydantoin | Activation Energy (Ea) | 16.00 | nih.gov |
| N-N Bond Cleavage | Diazirine + Diborane | Gibbs Free Energy Barrier (ΔG‡) | 14.7 | researchgate.net |
Analysis of Charge Distribution and Bonding Characteristics (e.g., C-Li bond, nC -> σ*S-C hyperconjugation)
Understanding the electronic structure of a molecule is key to predicting its reactivity. DFT and Natural Bond Orbital (NBO) analysis are powerful tools for this purpose. ekb.eg A critical intermediate in dithiane chemistry is the 2-lithio-1,3-dithiane anion, formed by deprotonation at the C2 position. nih.govorganic-chemistry.org This species is a potent nucleophile used in C-C bond formation.
The C-Li bond in this intermediate is highly ionic, with significant negative charge localized on the C2 carbon. NBO analysis can quantify this charge distribution and reveal important stereoelectronic effects. A key interaction is the nC -> σS-C hyperconjugation . This involves the donation of electron density from the high-energy lone pair of the C2 carbanion (nC) into the low-energy antibonding orbitals (σ) of the adjacent sulfur-carbon bonds.
This hyperconjugative interaction has two major consequences:
Stabilization: It delocalizes the negative charge from the carbon, stabilizing the carbanion.
Structural Effects: It leads to a lengthening and weakening of the S-C bonds and influences the conformational preference of the ring and its substituents.
NBO calculations provide the stabilization energy, E(2), associated with these donor-acceptor interactions, offering a quantitative measure of their importance. ekb.eg
Table 3: Representative NBO Analysis of Donor-Acceptor Interactions Note: This table illustrates the type of data obtained from NBO analysis on a system with relevant hyperconjugative effects.
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| n(C) (Carbanion lone pair) | σ(S-C) | Anomeric/Hyperconjugation | High (e.g., > 5 kcal/mol) |
| n(S) (Sulfur lone pair) | σ(C-H) | Hyperconjugation | Moderate |
| LP(O) | σ*(C-C) | Negative Hyperconjugation | ~2-5 |
Molecular Dynamics Simulations
While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes conformation at a given temperature. youtube.com
For a molecule like this compound, MD simulations can be used to:
Explore Conformational Space: Sample the vast landscape of possible conformations of the dithiane ring and the phenyl group, identifying the most populated states and the pathways for interconversion between them.
Study Solvation Effects: By including explicit solvent molecules in the simulation box, MD can model how the solvent influences molecular structure and dynamics.
Analyze Dynamic Interactions: Investigate the flexibility of the molecule, including the rotation around the C-N and N-Ph bonds and the puckering of the dithiane ring.
MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For novel molecules, these parameters may need to be developed or validated using high-level quantum chemical calculations. acs.org Recent advances also include the use of machine-learning potentials, trained on DFT data, to run MD simulations with near-quantum accuracy over longer timescales. youtube.com
Quantum Chemical Calculations
Quantum chemistry encompasses a wide range of methods used to compute molecular properties from first principles. nih.gov
Vibrational Mode Analysis and Spectroscopic Correlations
One of the most common applications of quantum chemical calculations is the prediction of vibrational spectra (e.g., Infrared and Raman). ias.ac.in By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the harmonic vibrational frequencies and their corresponding normal modes.
These calculated frequencies can be directly correlated with experimental spectra, serving as a powerful tool for structure verification. nih.gov For this compound, this analysis would allow for the assignment of specific absorption bands to particular molecular motions, such as:
The C=N imine stretch.
The C-S stretches of the dithiane ring.
The characteristic breathing and C-H bending modes of the phenyl group.
It is standard practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental data. nih.gov
Table 4: Typical Calculated Vibrational Frequencies for Key Functional Groups Note: These are representative frequency ranges. Actual values depend on the specific computational method and the full molecular structure.
| Functional Group / Moiety | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| Imine | C=N Stretch | 1640 - 1690 |
| Dithiane Ring | C-S Stretch | 600 - 800 |
| Phenyl Ring | C=C Stretch | 1450 - 1600 |
| Phenyl Ring | C-H Out-of-Plane Bend | 700 - 900 |
Prediction of Electronic Properties (e.g., HOMO, LUMO, Molecular Electrostatic Potential (MESP) Surfaces)
No specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, or Molecular Electrostatic Potential (MESP) surfaces for this compound is available in the reviewed literature. Computational chemistry studies are required to determine these properties, but none focusing on this particular molecule appear to have been published.
Computational Support for Proposed Mechanistic Pathways
There is no available information from computational studies to support or elucidate proposed mechanistic pathways involving this compound. Such studies would be essential for understanding its reactivity, transition states, and reaction energy profiles, but this research has not been made publicly available.
Advanced Synthetic Applications of N Phenyl 1,3 Dithian 2 Imine Derivatives
Synthesis of Complex Nitrogen-Containing Heterocycles
The dithiane moiety, in concert with the imine functionality, provides a platform for a variety of cyclization strategies, leading to a diverse range of heterocyclic systems.
The synthesis of enantioenriched α-amino-1,3-dithianes represents a significant application, as these compounds are versatile chiral building blocks for the synthesis of various nitrogen-containing molecules. An effective method involves the asymmetric Umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. This reaction proceeds in good chemical yields and with high diastereoselectivity without the need for Lewis acid promoters. A critical factor in achieving high diastereoselectivity is the slow addition of the chiral N-phosphonyl imine to the solution of the 2-lithio-1,3-dithiane. researchgate.netorganic-chemistry.org
This approach provides a straightforward route to α-amino-1,3-dithianes, which are valuable intermediates in organic synthesis. researchgate.net The reaction has been shown to be effective with various substituted 2-lithio-1,3-dithianes, demonstrating its versatility.
Table 1: Asymmetric Synthesis of α-Amino-1,3-dithianes
| Entry | R in 2-lithio-1,3-dithiane | N-phosphonyl imine | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | H | (R)-N-(diphenylphosphinoyl)-1-phenylethan-1-imine | 82 | >99:1 |
| 2 | CH₃ | (R)-N-(diphenylphosphinoyl)-1-phenylethan-1-imine | 75 | 95:5 |
| 3 | Ph | (R)-N-(diphenylphosphinoyl)-1-phenylethan-1-imine | 78 | 98:2 |
| 4 | H | (R)-N-(diphenylphosphinoyl)-1-(naphthalen-2-yl)ethan-1-imine | 80 | >99:1 |
Data sourced from studies on asymmetric Umpolung reactions. researchgate.net
Derivatives of N-phenyl-1,3-dithian-2-imine are instrumental in the stereoselective synthesis of homoiminosugars and pipecolic acid analogues. These compounds are of significant interest due to their potential as glycosidase inhibitors and their presence in various natural products. A key strategy involves the addition of lithiated 1,3-dithiane (B146892) to sugar-derived cyclic imines. mdpi.comnih.gov
This methodology allows for the one-pot, two-step synthesis of 1,2-trans-1-C-(1,3-dithian-2-yl) iminosugars from sugar lactams. The process is initiated by the reduction of the lactam to a cyclic imine, which is then functionalized. The resulting dithiane-containing products can be further elaborated to afford naturally occurring homoiminosugars such as β-homonojirimycin (β-HNJ) and α-homomannojirimycin (α-HMJ), as well as various pipecolic acid derivatives. mdpi.com
While direct synthesis of pyrroles from this compound is not extensively documented, related dithiane derivatives have been successfully employed in the synthesis of dihydropyrroles and pyrroles. A notable example is the use of β-chloro-vinyl dithiane in a [3+2] cycloaddition reaction with a variety of imines. This transition-metal-free approach provides access to biologically relevant substituted dihydropyrroles and pyrroles in good yields. nih.gov
The reaction proceeds via a cyclization and subsequent aromatization under the reaction conditions, demonstrating the utility of the dithiane moiety in constructing five-membered nitrogen heterocycles. nih.gov
Table 2: Synthesis of Dihydropyrrole Derivatives via Dithiane-Induced [3+2] Cycloaddition
| Entry | Imine | Product | Yield (%) |
|---|---|---|---|
| 1 | N-(4-fluorobenzylidene)aniline | 2-(4-Fluorophenyl)-3-phenyl-6,10-dithia-1-azaspiro[4.5]dec-3-ene | 82 |
| 2 | N-(4-methoxybenzylidene)aniline | 2-(4-Methoxyphenyl)-3-phenyl-6,10-dithia-1-azaspiro[4.5]dec-3-ene | 79 |
| 3 | N-(4-chlorobenzylidene)aniline | 2-(4-Chlorophenyl)-3-phenyl-6,10-dithia-1-azaspiro[4.5]dec-3-ene | 85 |
Data extracted from research on dithiane-induced cycloaddition tactics. nih.gov
The core structure of this compound is closely related to 1,3-thiazinanes, and its derivatives can be considered specialized thiazinane structures. A notable synthetic application in this area is the chemoselective synthesis of ferrocene-containing 1,3-thiazinan-2-imines. These compounds are prepared through the reaction of 3-aryl-amino-1-ferrocenylpropan-1-ols with phenyl isothiocyanate in an acidic medium. The reaction proceeds through an in-situ generated β-hydroxy thiourea (B124793) intermediate, which then undergoes cyclization to yield the 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines with yields ranging from 52-90%. nih.gov
Role in Natural Product Synthesis and Biomolecule Analogues
The versatility of this compound derivatives extends to the synthesis of natural products and analogues of important biomolecules, where the dithiane group can serve as a masked carbonyl or as a key structural element.
Peptoids, or N-substituted glycines, are an important class of peptidomimetics with enhanced proteolytic stability. The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of peptoids. While direct involvement of this compound in Ugi reactions for peptoid synthesis is not widely reported, related dithiane compounds have been successfully utilized. For instance, 1,4-dithiane-2,5-diol (B140307), which serves as a precursor to 2-mercaptoacetaldehyde, has been employed as the aldehyde component in the Ugi-4CR to produce sulfur-containing peptoids. This one-pot synthesis allows for the efficient creation of diverse peptoid structures with free hydroxyl and thiol groups, as well as terminal triple bonds, which can be used for further chemical modifications. thieme-connect.de
This approach highlights the potential for dithiane-based compounds to introduce unique functionalities into peptoid backbones, expanding the chemical space for the design of novel biomimetic materials. thieme-connect.de
Preparation of Functionally Diverse Dithiane Compounds
The versatility of the 1,3-dithiane group makes it a valuable component in the synthesis of complex molecular structures. Derivatives of this compound serve as precursors to a variety of functionally diverse dithiane compounds, enabling access to novel chemical entities with potential applications in medicinal chemistry and materials science.
Synthesis of Bicyclo[1.1.1]pentane (BCP) Containing Dithianes
Bicyclo[1.1.1]pentanes (BCPs) have gained significant attention as non-aromatic, rigid bioisosteres for phenyl groups in drug discovery, often leading to improved pharmacological properties. nih.gov A general and efficient method for creating BCP-containing dithianes involves the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane. nih.govresearchgate.netacs.org This reaction provides a direct route to incorporate the BCP scaffold into molecules containing a dithiane core, which can be subsequently transformed into other functional groups like ketones. nih.gov
The reaction proceeds by adding the 2-aryl-1,3-dithiane to a solution of [1.1.1]propellane, typically generated in situ. A broad range of 2-aryl-1,3-dithianes, including those with various substituents and heterocyclic rings, successfully undergo this transformation to produce novel BCP-dithiane derivatives in good to excellent yields. nih.gov Computational studies suggest that the reaction follows a two-electron pathway. nih.govacs.org The resulting BCP-dithianes are robust and can be further functionalized, demonstrating their utility as versatile building blocks. nih.gov This method represents a significant advancement by providing access to BCP analogues of biologically active diaryl ketones. nih.govresearchgate.netacs.org
Table 1: Synthesis of BCP-Containing Dithianes from 2-Aryl-1,3-Dithianes and [1.1.1]Propellane The following table presents a selection of synthesized 2-aryl-2-(bicyclo[1.1.1]pentan-1-yl)-1,3-dithianes, showcasing the reaction's scope with various aryl groups. Data sourced from related studies on 2-aryl-1,3-dithianes. nih.gov
| Entry | Aryl Group (Ar) | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 2-(bicyclo[1.1.1]pentan-1-yl)-2-phenyl-1,3-dithiane | 95 |
| 2 | 4-Methoxyphenyl | 2-(bicyclo[1.1.1]pentan-1-yl)-2-(4-methoxyphenyl)-1,3-dithiane | 89 |
| 3 | 4-Chlorophenyl | 2-(bicyclo[1.1.1]pentan-1-yl)-2-(4-chlorophenyl)-1,3-dithiane | 99 |
| 4 | 2-Naphthyl | 2-(bicyclo[1.1.1]pentan-1-yl)-2-(naphthalen-2-yl)-1,3-dithiane | 92 |
Stereoselective Generation of Chiral Building Blocks for Complex Molecule Synthesis
The synthesis of enantiomerically pure compounds is fundamental to modern drug development, as different enantiomers can exhibit distinct biological activities. enamine.net Derivatives of this compound are instrumental in the stereoselective synthesis of chiral building blocks, particularly α-amino-1,3-dithianes. These compounds are valuable intermediates in the assembly of complex molecules. nih.gov
A highly effective method for this transformation is the asymmetric Umpolung reaction between 2-lithio-1,3-dithianes and chiral N-phosphonyl imines. nih.gov This reaction proceeds with high efficiency and stereoselectivity without the need for Lewis acid promoters. A critical factor for achieving excellent diastereoselectivity is the slow, controlled addition of the chiral N-phosphonyl imine to the solution of the 2-lithio-1,3-dithiane nucleophile. nih.gov This process allows for the synthesis of a variety of chiral α-amino-1,3-dithianes in good yields and with diastereomeric ratios often exceeding 99:1. nih.gov The resulting products can be easily purified by simple washing, avoiding traditional chromatography, which is advantageous for larger-scale synthesis. nih.gov
Table 2: Asymmetric Synthesis of Chiral α-Amino-1,3-dithianes This table summarizes the results of the asymmetric Umpolung reaction between 2-lithio-1,3-dithianes and a chiral N-phosphonyl imine, highlighting the influence of the dithiane nucleophile and reaction conditions on yield and diastereoselectivity. nih.gov
| Entry | Dithiane Nucleophile | Imine Substituent (R¹) | Product | Yield (%) | Diastereoselectivity (dr) |
|---|---|---|---|---|---|
| 1 | 2-Lithio-1,3-dithiane | Phenyl | (S)-N-((R)-1,3-dithian-2-yl(phenyl)methyl)-P,P-diphenylphosphinic amide | 82 | >99:1 |
| 2 | 2-Lithio-2-methyl-1,3-dithiane | Phenyl | (S)-N-((R)-2-methyl-1,3-dithian-2-yl(phenyl)methyl)-P,P-diphenylphosphinic amide | 75 | 100:15 |
| 3 | 2-Lithio-2-phenyl-1,3-dithiane | Phenyl | (S)-N-((R)-2-phenyl-1,3-dithian-2-yl(phenyl)methyl)-P,P-diphenylphosphinic amide | 70 | 100:20 |
| 4 | 2-Lithio-1,3-dithiane | 2-Naphthyl | (S)-N-((R)-1,3-dithian-2-yl(naphthalen-2-yl)methyl)-P,P-diphenylphosphinic amide | 80 | >99:1 |
Future Directions and Emerging Research Avenues in N Phenyl 1,3 Dithian 2 Imine Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The synthesis and subsequent reactions of N-phenyl-1,3-dithian-2-imine are ripe for optimization through the development of novel catalytic systems. Current methods for the formation of related ketenimines often rely on stoichiometric reagents or harsh conditions. rsc.orgresearchgate.net Future research will likely focus on catalytic approaches that offer greater efficiency, milder conditions, and enhanced control over reactivity and selectivity.
Transition metal catalysis, particularly with rhodium, has shown promise in the synthesis of ketenimines from carbenoids and isocyanides. rsc.org The application of such systems to the synthesis of this compound could provide a more direct and atom-economical route. Furthermore, the use of pincer complexes as ligands could offer enhanced stability and tunability to the catalytic system. rsc.org Lewis base catalysis also presents a compelling avenue. For instance, the activation of silylated dithianes with Lewis bases to react with electrophiles could be adapted for the synthesis or functionalization of this compound. nih.gov
Moreover, the development of enantioselective catalytic systems is a significant goal. Chiral catalysts could enable the synthesis of enantioenriched products from reactions involving this compound, opening doors to applications in asymmetric synthesis and medicinal chemistry.
Table 1: Potential Catalytic Systems for this compound Chemistry
| Catalyst Type | Potential Application | Advantages |
| Rhodium Pincer Complexes | Direct synthesis from precursors | High activity, tunability |
| Lewis Bases | Synthesis and functionalization | Mild conditions, high yields |
| Chiral Catalysts | Asymmetric transformations | Access to enantioenriched products |
| Heterogeneous Catalysts | Imination reactions | Recyclability, ease of separation researchgate.net |
Exploration of Unprecedented Reactivity Modes and Mechanistic Paradigms
The dual functionality of this compound, with its dithiane ring and ketenimine moiety, suggests a rich and largely unexplored reactive landscape. Future research will undoubtedly focus on uncovering novel reactivity modes and understanding the underlying mechanistic paradigms.
The ketenimine functionality is known to participate in a variety of reactions, including nucleophilic additions, cycloadditions, and rearrangements. researchgate.net Investigating the behavior of this compound in these transformations is a key research direction. For example, [3+2] cycloaddition reactions with various dipolarophiles could lead to the synthesis of complex heterocyclic structures. rsc.orgresearchgate.netyoutube.com The dithiane ring, a classic acyl anion equivalent, offers opportunities for umpolung reactivity, allowing for nucleophilic attack at the C2 position after deprotonation. acs.orgresearchgate.net The interplay between the reactivity of the ketenimine and the dithiane moieties could lead to novel tandem or cascade reactions.
Mechanistic studies, employing both experimental techniques and computational methods, will be crucial to unravel the intricacies of these reactions. Understanding the reaction pathways, identifying key intermediates, and elucidating the factors that control regioselectivity and stereoselectivity will be paramount for harnessing the full synthetic potential of this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with modern synthesis technologies such as flow chemistry and automated platforms represents a significant step towards practical applications. Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the ability to handle reactive intermediates. amazonaws.com
Given that many ketenimines are reactive and potentially unstable, their in situ generation and immediate use in a continuous flow system could be highly advantageous. researchgate.net This approach would minimize decomposition and allow for precise control over reaction parameters, potentially leading to higher yields and purities. An automated synthesis platform could be employed to rapidly screen a wide range of reaction conditions, catalysts, and substrates, accelerating the discovery of new reactions and the optimization of existing ones. This high-throughput approach would be invaluable for exploring the vast chemical space accessible from this compound.
Application of Advanced Spectroscopic Characterization Techniques for Real-Time Analysis
A deeper understanding of the reaction dynamics involving this compound necessitates the use of advanced spectroscopic techniques for real-time analysis. Traditional analytical methods often provide only a snapshot of a reaction at a specific point in time. In contrast, in situ monitoring techniques can provide continuous data on the concentrations of reactants, intermediates, and products throughout the course of a reaction.
Techniques such as real-time Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy could be employed to track the formation and consumption of species in real-time. This would provide invaluable kinetic and mechanistic information. For example, the progress of a reaction involving the conversion of the ketenimine moiety could be monitored by observing the characteristic changes in the IR spectrum. Similarly, the formation of byproducts, as has been observed in related polymerizations, could be readily detected and quantified. amazonaws.com
Computational Design and Prediction of Next-Generation Dithiane-Imine Systems with Tailored Properties
Computational chemistry and molecular modeling are poised to play a transformative role in the future of dithiane-imine chemistry. jchemlett.comnih.gov Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structures of this compound and its derivatives, providing insights into their stability and reactivity. rsc.org
Furthermore, computational tools can be used to design next-generation dithiane-imine systems with specific, tailored properties. By systematically modifying the substituents on the phenyl ring or the dithiane backbone in silico, it is possible to predict how these changes will affect the molecule's reactivity, selectivity, and even its physical properties. This predictive power can guide experimental efforts, saving significant time and resources by focusing on the most promising candidates. For instance, computational screening could identify derivatives with enhanced stability or with electronic properties that favor a desired reaction pathway. The use of free energy perturbation (FEP) technology could also aid in predicting the impact of specific mutations on protein stability and binding affinity, a concept that could be adapted to understand interactions of these compounds in biological systems. youtube.com
Q & A
Q. What are the key synthetic methodologies for preparing N-phenyl-1,3-dithian-2-imine, and how do reaction conditions influence yield and purity?
Synthesis of this compound derivatives often involves cyclodesulfurization reactions. A robust method employs iodine (I₂)-mediated oxidative cyclodesulfurization, which is cost-effective and environmentally friendly compared to toxic reagents like HgO or hypervalent iodine(III) compounds. Key parameters include:
- Reaction time : Prolonged durations (e.g., 12–24 hours) may improve yield but risk side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Substituent effects : Electron-withdrawing groups on aryl rings can reduce cyclization efficiency, requiring optimized temperatures (e.g., 80–100°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- ¹H/¹³C NMR : Prioritize signals for the dithiane ring (δ ~3.5–4.5 ppm for protons; δ ~30–50 ppm for carbons) and aromatic protons (δ ~6.5–7.5 ppm). The imine proton (NH) typically appears as a singlet at δ ~3.5 ppm .
- LCMS : Monitor the molecular ion peak ([M]⁺) and isotopic patterns to confirm molecular weight. For example, a molecular ion at m/z 345.09 corresponds to derivatives with a thiadiazole core .
- IR : Stretching vibrations for C=S (1050–1250 cm⁻¹) and C=N (1600–1680 cm⁻¹) confirm functional groups .
Q. What are the common by-products formed during the synthesis of this compound, and how can they be identified and mitigated?
Common by-products include:
- Monothiourea intermediates : Detected via LCMS as lower molecular weight species.
- Oxidized sulfur species (e.g., sulfoxides): Identified by IR or NMR shifts.
Mitigation strategies: - Use stoichiometric I₂ to prevent incomplete desulfurization.
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in novel synthetic pathways?
Density Functional Theory (DFT) simulations can:
- Predict regioselectivity in cyclization reactions by analyzing transition-state energies.
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, molecular dynamics studies reveal that electron-deficient aryl rings favor faster cyclization .
- Validate experimental data (e.g., bond angles/lengths) against crystallographic results from SHELX-refined structures .
Q. What strategies can resolve contradictions in crystallographic data when determining the structure of this compound?
- Twinned data refinement : Use SHELXL’s twin law optimization for high-resolution datasets.
- Disorder modeling : Apply PART instructions in SHELX to account for flexible dithiane rings.
- Cross-validation : Compare with spectroscopic data (e.g., NMR-derived dihedral angles) to resolve ambiguous electron density maps .
Q. How does the choice of desulfurization reagents impact the efficiency and environmental sustainability of synthesizing this compound?
- I₂ vs. HgO : I₂ reduces toxicity (LD₅₀ > 5000 mg/kg) but may require higher temperatures.
- LiOH/H₂O₂ : Offers mild conditions but lower yields (~50% vs. 70–85% with I₂).
- Life-cycle assessment : I₂-mediated methods generate less hazardous waste (e.g., Hg-free by-products), aligning with green chemistry principles .
Methodological Notes
- Crystallography : SHELX suites (SHELXD/SHELXL) are recommended for structure solution and refinement due to their robustness with small-molecule datasets .
- Safety : Handle sulfur-containing intermediates in fume hoods; waste must be neutralized before disposal (e.g., with NaHCO₃ for acidic by-products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
